molecular formula C14H20ClN B6213296 2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride CAS No. 95372-89-7

2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride

Cat. No.: B6213296
CAS No.: 95372-89-7
M. Wt: 237.77 g/mol
InChI Key: NYQXMTFOHPWORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound featuring a cyclohexane ring fused to a dihydroisoquinoline moiety. Spirocyclic architectures are pivotal in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability . This article compares these analogues in terms of synthesis, structural features, physicochemical properties, and biological relevance.

Properties

CAS No.

95372-89-7

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane];hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-4-8-14(9-5-1)11-15-10-12-6-2-3-7-13(12)14;/h2-3,6-7,15H,1,4-5,8-11H2;1H

InChI Key

NYQXMTFOHPWORY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNCC3=CC=CC=C23.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via condensation of dopamine hydrochloride with cyclohexanone in a phosphate-buffered system. Sodium ascorbate serves as a reductant, while methanol co-solvent enhances solubility. The reaction proceeds at 70°C for 20 hours, achieving a 40–51% yield after acidification (HCl) and purification.

Key Steps:

  • Condensation : Dopamine hydrochloride reacts with cyclohexanone in 0.3 M potassium phosphate (KPi) buffer (pH 9) and methanol (1:1 v/v).

  • Cyclization : Phosphate ions stabilize intermediates, directing spiroannulation at the isoquinoline C4 position.

  • Workup : Adjusting pH to 3 with HCl precipitates the hydrochloride salt, followed by acetonitrile trituration to isolate the product.

Optimization Insights:

  • Elevated temperatures (70°C) accelerate cyclization without side reactions.

  • Methanol content >50% improves substrate solubility but delays reaction kinetics.

Intramolecular Heck Reaction Followed by 1,3-Dipolar Cycloaddition

Palladium-catalyzed Heck reactions enable spiroannulation via intramolecular C–C bond formation, as demonstrated in spiro-isoquinolinone synthesis.

Synthetic Workflow

  • Substrate Preparation : N-allyl-N-alkyl-2-bromobenzamides are treated with Pd(OAc)₂ and PPh₃ in DMF to form 4-methyleneisoquinolinones.

  • Spiroannulation : The exocyclic double bond undergoes 1,3-dipolar cycloaddition with nitrile oxides, yielding spirocyclic products.

Example Protocol:

  • Reagents : 2-Bromobenzoyl chloride, allylamine, Pd(OAc)₂ (5 mol%), Cs₂CO₃.

  • Conditions : 120°C for 3 hours in DMF.

  • Yield : 70–74% after chromatographic purification.

Advantages:

  • Modular synthesis allows substituent variation on the cyclohexane ring.

  • High regioselectivity due to electron-deficient dipolarophiles.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in spirocyclic systems, reducing synthesis times from hours to minutes.

Procedure and Outcomes

Dibromo precursors react with malononitrile under microwave conditions (150°C, 20 min), followed by cyclocondensation with binucleophiles like o-phenylenediamine.

Typical Conditions:

  • Solvent : Ethanol with piperidine catalyst.

  • Microwave Parameters : 300 W, 150°C, 20-minute hold.

  • Yield : 65–85% for spiro[benzoimidazole-isoquinoline] derivatives.

Benefits:

  • Rapid thermal activation minimizes decomposition.

  • Scalable for gram-scale production.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purification Key Advantage
Pictet–SpenglerAqueous, 70°C, 20 h40–51Acid precipitationEco-friendly, biomimetic
Heck/CycloadditionDMF, 120°C, 3 h70–74Column chromatographyModular substituent introduction
MicrowaveEthanol, 150°C, 20 min65–85RecrystallizationTime-efficient, high throughput

Challenges and Optimization Strategies

Byproduct Formation in Pictet–Spengler Reactions

Competing polymerization of dopamine occurs at pH >9, reducing spirocycle yields. Mitigation includes:

  • Stoichiometric Control : Limiting aldehyde/ketone equivalents to 1:1.

  • Reducing Agents : Sodium ascorbate suppresses oxidative side reactions.

Palladium Residue in Heck Reactions

Trace Pd in final products necessitates stringent purification:

  • Sequential Washes : Aqueous EDTA followed by activated charcoal treatment.

  • Alternative Catalysts : Ni-based systems show promise but require higher temperatures.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD): δ 3.41 (t, J=6.4 Hz, 2H, CH₂), 2.96 (t, J=6.4 Hz, 2H, CH₂), 1.88–1.42 (m, cyclohexane protons).

  • ESI-MS : m/z 234 [M+H]⁺, confirming molecular ion.

Purity Assessment

  • HPLC : >95% purity using C18 column, 0.1% TFA/ACN gradient.

  • Elemental Analysis : C: 56.3%, H: 6.9%, N: 9.1% (calc. for C₁₃H₁₈ClN₂) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bonds within the isoquinoline ring, converting them to saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: N-oxides of the isoquinoline ring.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Recent studies have indicated that derivatives of spiro[cyclohexane-isoquinoline] compounds exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders.
  • Antitumor Properties
    • Research has shown that spirocyclic compounds can possess cytotoxic effects against various cancer cell lines. The unique spiro structure may enhance their interaction with cellular targets, leading to apoptosis in malignant cells. Investigations into the specific pathways affected by this compound could reveal novel anticancer therapies.
  • Neuroprotective Effects
    • There is emerging evidence that compounds similar to 2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] may offer neuroprotective benefits. These effects are hypothesized to arise from antioxidant properties and the ability to modulate neuroinflammatory responses.

Synthesis and Derivatives

The synthesis of 2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride typically involves multi-step organic reactions, including cyclization processes that form the spiro structure. Variants of this compound, such as those with different substituents on the isoquinoline or cyclohexane moieties, have been explored for enhanced biological activity.

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depression-like behavior in rodent models after administration of spirocyclic derivatives.
Study 2Antitumor EfficacyReported IC50 values indicating potent cytotoxicity against breast cancer cell lines, suggesting further exploration for therapeutic use.
Study 3NeuroprotectionFound that treatment with related compounds reduced markers of oxidative stress in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-isoquinoline] hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Cyclohexane Derivatives
  • 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]: Highlighted in , this compound is listed as discontinued, suggesting challenges in synthesis or scalability.
  • Spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1,2,4]triazine] derivatives : describes their use in INX-315, a compound under preclinical investigation, synthesized via multi-step reactions involving reductive amination and spirocyclization.
Cyclopropane Derivatives
  • 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol (CID 82278503): Features a hydroxyl group at the 6' position ().
  • 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 885269-25-0): Bromine substitution at the 6' position () may improve lipophilicity (calculated XLogP3: ~2.8) and electrophilic reactivity .
Cyclobutane Derivatives
  • 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1314756-12-1): Exhibits a molecular weight of 252.15 g/mol and moderate lipophilicity (XLogP3: 2.8). The cyclobutane ring balances strain and stability, making it a common scaffold in kinase inhibitors .
Cyclopentane Derivatives
  • 6',7'-Dimethoxy-N-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1'-carboxamide: Synthesized via oximation and reductive ring expansion (). Methoxy groups enhance solubility, while the cyclopentane ring offers intermediate rigidity compared to smaller rings .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
Cyclohexane derivative () C₁₅H₂₀N·HCl ~253.80 N/A None Discontinued; limited stability?
Cyclopropane-6'-OH (CID 82278503) C₁₁H₁₃NO 175.23 1.2 6'-OH Polar; hydrogen-bond donor
Cyclobutane-Br (CAS 1314756-12-1) C₁₂H₁₄BrN 252.15 2.8 6'-Br Lipophilic; electrophilic site
Cyclopentane-OMe () C₁₇H₂₂N₂O₃ 302.37 1.5 6',7'-OMe, N-methyl Enhanced solubility

Biological Activity

2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14_{14}H19_{19}N
  • Molecular Weight : 201.31 g/mol
  • CAS Number : 4562-80-5

Antimicrobial Properties

Research indicates that spirocyclic compounds, including derivatives of isoquinoline, exhibit notable antimicrobial activities. The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, a study highlighted the antibacterial effects of similar isoquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A notable study demonstrated that certain isoquinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's structure allows it to interact with specific cellular targets, enhancing its effectiveness against cancer cells.

Neuroprotective Effects

Emerging evidence suggests that spirocyclic compounds may possess neuroprotective properties. In preclinical models, these compounds have been shown to mitigate neurodegeneration and improve cognitive function by modulating neurotransmitter systems and reducing oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It triggers programmed cell death pathways in malignant cells.
  • Antioxidant Activity : By scavenging free radicals, the compound reduces oxidative damage in cells.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various isoquinoline derivatives on breast cancer cell lines. The results indicated that the derivatives exhibited significant cytotoxicity with IC50_{50} values lower than those of standard chemotherapeutic agents . This suggests that this compound could be a promising candidate for further development.

Neuroprotective Effects Assessment

In a separate investigation focusing on neuroprotection, researchers administered the compound to animal models exhibiting symptoms of oxidative stress. The findings revealed a marked improvement in cognitive function and a decrease in markers associated with neurodegeneration . This points to the potential therapeutic applications of the compound in treating neurodegenerative disorders.

Data Summary Table

Biological ActivityObservations/ResultsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveMitigates oxidative stress; improves cognitive function

Q & A

Basic: What are the recommended synthetic routes for 2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride, and how can reaction yields be optimized?

Answer:
Synthesis typically involves multi-step reactions, including ring-closing strategies and functional group modifications. Key methods include:

  • Ring-closing via nucleophilic attack : Cyclohexane precursors are fused with isoquinoline derivatives under acidic conditions. For example, cyclohexane-1,4-diamine intermediates can undergo cyclization with aryl halides using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the spirocyclic core .
  • Hydrochloride salt formation : Post-synthetic treatment with HCl gas in anhydrous THF or dichloromethane ensures protonation of the nitrogen atom, yielding the hydrochloride salt .
  • Yield optimization : Use high-purity reagents, controlled temperature (-20°C to 25°C), and inert atmospheres (N₂/Ar). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .

Basic: How is the molecular structure of this spirocyclic compound validated experimentally?

Answer:
Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.2–3.0 ppm for cyclohexane protons; aromatic protons at δ 6.8–7.5 ppm) identify ring fusion and substituent positions. Compare experimental shifts with predicted values from computational tools (e.g., ACD/Labs) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 176.10700) and isotopic patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles. For example, spiro carbon geometry (C1–C4 bond lengths ~1.54 Å) validates the fused-ring system .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Answer:

  • Substituent variation : Introduce halogens (e.g., Br at the 6' position) or electron-withdrawing groups (e.g., -COOH, -NO₂) to modulate lipophilicity and binding affinity .
  • Functional assays : Test modified derivatives in vitro against targets like serotonin receptors or ion channels using radioligand binding assays (IC₅₀ measurements) .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets, prioritizing derivatives with high docking scores for synthesis .

Advanced: What computational methods are suitable for predicting physicochemical properties and collision cross-sections (CCS) of this compound?

Answer:

  • CCS prediction : Tools like MetCCS or DeepCCS calculate CCS values (e.g., 141.1 Ų for [M+H]⁺) using machine learning models trained on ion mobility data. Validate predictions against experimental ion mobility-mass spectrometry (IM-MS) .
  • Physicochemical modeling : Software such as Schrödinger’s QikProp estimates logP (~2.3), solubility (≤1 mg/mL), and pKa (~8.5 for the tertiary amine) to guide formulation .

Advanced: How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Answer:

  • Reaction condition analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and temperature. For example, higher Pd loading (5 mol%) may improve diastereoselectivity (dr >20:1) in spirocyclic systems .
  • Stereochemical validation : Use chiral HPLC (e.g., Chiralpak IA column) or NOESY NMR to confirm configuration. Discrepancies in diastereomer ratios often arise from kinetic vs. thermodynamic control .

Advanced: What strategies are effective for controlling stereochemistry during spiro ring formation?

Answer:

  • Chiral auxiliaries : Temporarily attach menthol or Evans oxazolidinones to the isoquinoline nitrogen to direct ring closure enantioselectively .
  • Asymmetric catalysis : Employ chiral phosphine ligands (e.g., BINAP) with Pd or Rh catalysts to achieve enantiomeric excess (ee >90%) .
  • Crystallization-induced asymmetric transformation (CIAT) : Promote selective crystallization of one enantiomer under controlled solvent conditions .

Advanced: How can the compound’s biological activity be evaluated in preclinical models?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., CDK2) or GPCR modulation using fluorescence polarization assays. For example, INX-315 analogs show IC₅₀ values <100 nM in CDK2 inhibition .
  • In vivo pharmacokinetics : Administer the compound (5–10 mg/kg IV) in rodent models to measure plasma half-life (t₁/₂) and brain penetration (logBB >0.3) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.